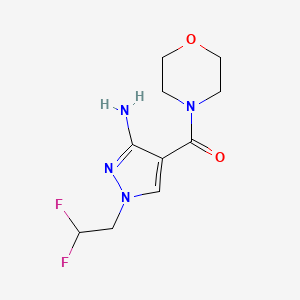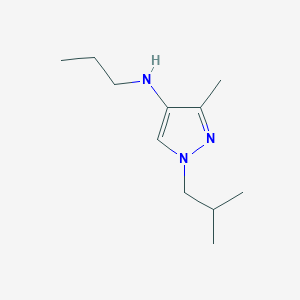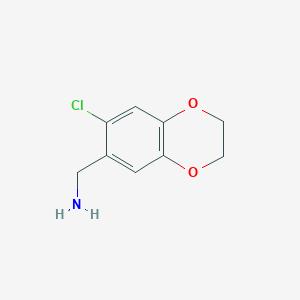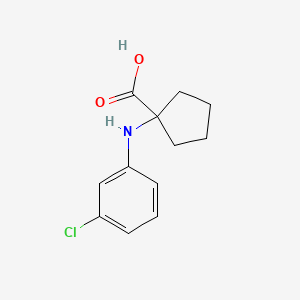![molecular formula C12H17F2N5 B11736467 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736467.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}[(1-etil-1H-pirazol-3-il)metil]amina es un compuesto orgánico sintético que pertenece a la clase de los derivados de pirazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de {[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}[(1-etil-1H-pirazol-3-il)metil]amina típicamente implica los siguientes pasos:
Formación de los anillos de pirazol: Los anillos de pirazol pueden sintetizarse mediante la reacción de hidracina con 1,3-dicetonas en condiciones ácidas o básicas.
Introducción del grupo difluoroetil: El grupo difluoroetil puede introducirse mediante reacciones de sustitución nucleofílica utilizando agentes difluoroetiladores apropiados.
Acoplamiento de los anillos de pirazol: Los dos anillos de pirazol se acoplan a través de un enlace de metilamina utilizando aminación reductiva u otras reacciones de acoplamiento adecuadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y otras técnicas modernas de ingeniería química.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos de pirazol, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al grupo difluoroetil o a los anillos de pirazol, lo que resulta en la formación de análogos reducidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio, el borohidruro de sodio y el gas hidrógeno en presencia de un catalizador se utilizan comúnmente.
Sustitución: Reactivos como haluros de alquilo, cloruros de acilo y cloruros de sulfonilo pueden utilizarse en condiciones apropiadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución pueden introducir varios grupos alquilo, acilo o sulfonilo.
Aplicaciones Científicas De Investigación
Química
En química, {[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}[(1-etil-1H-pirazol-3-il)metil]amina se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto puede investigarse por su potencial como molécula bioactiva. Sus características estructurales sugieren que podría interactuar con varios objetivos biológicos, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
En la química medicinal, {[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}[(1-etil-1H-pirazol-3-il)metil]amina puede explorarse por sus posibles aplicaciones terapéuticas. Su capacidad para interactuar con objetivos moleculares específicos podría conducir al desarrollo de nuevos fármacos para el tratamiento de diversas enfermedades.
Industria
En el sector industrial, este compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de {[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}[(1-etil-1H-pirazol-3-il)metil]amina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad. Las vías exactas involucradas dependen de la aplicación específica y el contexto biológico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- {[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}[(1-metil-1H-pirazol-3-il)metil]amina
- {[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}[(1-propil-1H-pirazol-3-il)metil]amina
- {[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}[(1-butil-1H-pirazol-3-il)metil]amina
Singularidad
La singularidad de {[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}[(1-etil-1H-pirazol-3-il)metil]amina radica en su combinación específica de grupos funcionales y características estructurales. La presencia de grupos difluoroetil y etil en los anillos de pirazol, junto con el enlace de metilamina, confiere propiedades químicas y biológicas distintas que lo diferencian de compuestos similares.
Propiedades
Fórmula molecular |
C12H17F2N5 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(1-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H17F2N5/c1-2-18-4-3-11(17-18)7-15-5-10-6-16-19(8-10)9-12(13)14/h3-4,6,8,12,15H,2,5,7,9H2,1H3 |
Clave InChI |
QUYILNLCNADYCQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=N1)CNCC2=CN(N=C2)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736395.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736401.png)
![2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11736402.png)
![(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736406.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736407.png)
amine](/img/structure/B11736411.png)

![2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11736428.png)

![{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11736452.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736462.png)
amine](/img/structure/B11736473.png)
